molecular formula C12H18ClNO2 B12858290 (S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride

(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B12858290
M. Wt: 243.73 g/mol
InChI Key: DMOHDTJWLARAIF-YDALLXLXSA-N
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Description

(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzyl group attached to the morpholine ring and a methanol group at the second position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-4-benzylmorpholine.

    Reaction with Formaldehyde: (S)-4-benzylmorpholine is reacted with formaldehyde under acidic conditions to introduce the methanol group at the second position.

    Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Benzylmorpholine-2-carboxylic acid.

    Reduction: Benzylmorpholine-2-methanol derivatives.

    Substitution: Substituted benzylmorpholine derivatives.

Scientific Research Applications

(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzylmorpholine: Lacks the methanol group at the second position.

    ®-(4-Benzylmorpholin-2-yl)methanol hydrochloride: The enantiomer of the compound.

    4-Benzylmorpholine-2-carboxylic acid: An oxidized derivative.

Uniqueness

(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

[(2S)-4-benzylmorpholin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H/t12-;/m0./s1

InChI Key

DMOHDTJWLARAIF-YDALLXLXSA-N

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)CO.Cl

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CO.Cl

Origin of Product

United States

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